2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide

Vue d'ensemble

Description

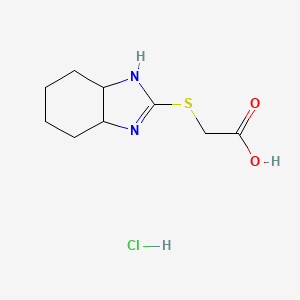

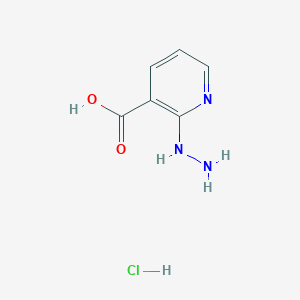

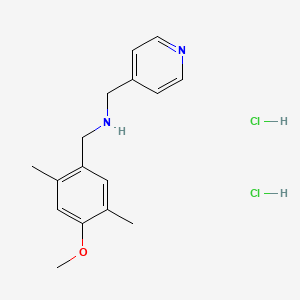

“2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide” is a chemical compound with the molecular formula C8H7ClFNO . It has a molecular weight of 187.602 g/mol . This compound is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C8H7ClFNO . The InChI representation is InChI=1S/C10H11ClFNO/c11-7-10(14)13-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14) .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 215.65 g/mol, a density of 1.3±0.1 g/cm3, and a boiling point of 327.2±27.0 °C at 760 mmHg .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

Research has involved the synthesis and characterization of derivatives similar to 2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and evaluated for their anti-inflammatory activities, with some showing significant activity (Sunder & Maleraju, 2013).

Potential in Pesticide Development

Derivatives of the compound have been characterized by X-ray powder diffraction, indicating their potential application as pesticides. New powder diffraction data of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide—potential pesticides—have been provided, revealing their structural properties and potential applications in agriculture (Olszewska et al., 2011).

Bioefficacy Against Vectors

Substituted aromatic amides have been synthesized and tested for their behavioral responses and repellent activity against Aedes aegypti mosquitoes, demonstrating potential applications in vector control and personal protection management (Garud et al., 2011).

Pharmacological Evaluation

Research has also been directed toward evaluating the pharmacological properties of compounds with a similar structure. For instance, 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one, designed using the prodrug approach, showed anti-inflammatory and analgesic activity comparable to that of COX-2 inhibitors, without causing gastro-ulceration effects (dos Santos et al., 2010).

Anticancer and DNA Binding Studies

Novel imidazolium ionic liquid halides with fluorinated phenylacetamide side chains have been synthesized and studied for their DNA binding and anticancer activities. These studies suggest potential applications in cancer therapy, with good binding affinity to DNA and reasonable anticancer activities (Rezki et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as phenylacetamides, have been studied for their antidepressant activity . These compounds interact with brain monoamine neurotransmitters, specifically norepinephrine (NE), serotonin (5-HT), and dopamine (DA) .

Mode of Action

These compounds typically work by increasing the extracellular availability of serotonin , a neurotransmitter that plays a key role in mood regulation.

Biochemical Pathways

Based on the known effects of similar compounds, it’s likely that this compound affects the serotonin pathway . This pathway is crucial for mood regulation and is often targeted by antidepressant drugs.

Result of Action

Based on the known effects of similar compounds, it’s plausible that this compound could have antidepressant effects .

Analyse Biochimique

Biochemical Properties

2-Chloro-N-(2-fluorophenyl)-2-phenylacetamide plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, influencing their activity and function. For instance, this compound can bind to specific enzymes involved in metabolic pathways, potentially inhibiting or activating their catalytic functions. The interactions between this compound and these biomolecules are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to changes in the conformation and activity of the target enzymes and proteins, thereby affecting the overall biochemical processes in which they are involved .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to specific receptors or enzymes, leading to either inhibition or activation of their functions. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions can also result in changes in gene expression, further influencing cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression, without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes. Threshold effects have been observed, where the compound’s impact on biological systems becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in certain cellular compartments or tissues. The localization and accumulation of this compound can influence its biological activity and effects on cellular functions. Additionally, binding to plasma proteins can affect the compound’s bioavailability and distribution within the body .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy production, and protein synthesis. The subcellular distribution of this compound can also influence its interactions with other biomolecules and its overall biological activity .

Propriétés

IUPAC Name |

2-chloro-N-(2-fluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO/c15-13(10-6-2-1-3-7-10)14(18)17-12-9-5-4-8-11(12)16/h1-9,13H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSQOJIMCDSNKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=CC=CC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Fluoro-phenyl)-ethyl]-(2-methoxy-benzyl)-amine hydrochloride](/img/structure/B1388291.png)

![N-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperidin-4-amine hydrochloride](/img/structure/B1388296.png)

![[(1H-Benzoimidazol-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1388301.png)

![Furan-2-carboxylic acid {2-[(pyridin-3-ylmethyl)-amino]-ethyl}-amide dihydrobromide](/img/structure/B1388303.png)

![3-{[(4-Fluorophenethyl)oxy]methyl}piperidine](/img/structure/B1388311.png)